molecular formula C18H17NO4 B8567914 N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide CAS No. 72126-70-6

N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide

Cat. No. B8567914
CAS RN: 72126-70-6
M. Wt: 311.3 g/mol
InChI Key: BEGOPQODUXALJP-UHFFFAOYSA-N
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Patent
US04293557

Procedure details

A solution of 2.6 g of 3-hydroxybenzyl alcohol in 10 ml of dry dimethylsulfoxide was added dropwise with stirring under ice cooling to a suspension of 0.88 g of 60% sodium hydride in 5 ml of dry dimethylsulfoxide. After the addition, the mixture was stirred at room temperature for 20 minutes, and 6 g of N-bromopropylphthalimide was added. The mixture was reacted at room temperature for 1 hour, and ice water was added. The mixture was extracted with ether, washed with water, and dried over anhydrous sodium sulfate. The solvent was distilled off, and the residue was crystallized with ether to afford 2.6 g of N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].[H-].[Na+].Br[CH2:13][CH2:14][CH2:15][N:16]1[C:20](=[O:21])[C:19]2=[CH:22][CH:23]=[CH:24][CH:25]=[C:18]2[C:17]1=[O:26]>CS(C)=O>[OH:6][CH2:5][C:4]1[CH:3]=[C:2]([CH:9]=[CH:8][CH:7]=1)[O:1][CH2:13][CH2:14][CH2:15][N:16]1[C:20](=[O:21])[C:19]2=[CH:22][CH:23]=[CH:24][CH:25]=[C:18]2[C:17]1=[O:26] |f:1.2|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
OC=1C=C(CO)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.88 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
BrCCCN1C(C=2C(C1=O)=CC=CC2)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The mixture was reacted at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was crystallized with ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OCC=1C=C(OCCCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.